N1-(3,4-difluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Description

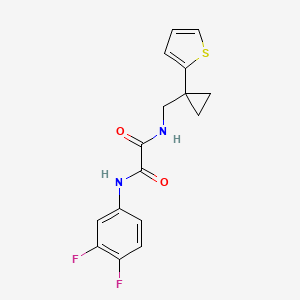

Its structure features a 3,4-difluorophenyl moiety at the N1 position and a thiophene-substituted cyclopropylmethyl group at the N2 position.

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c17-11-4-3-10(8-12(11)18)20-15(22)14(21)19-9-16(5-6-16)13-2-1-7-23-13/h1-4,7-8H,5-6,9H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHOIQYNCKJQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In the field of chemistry, N1-(3,4-difluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction processes. For example:

- Oxidation : The compound can be oxidized using hydrogen peroxide or potassium permanganate.

- Reduction : Lithium aluminum hydride can be used for reduction reactions.

These reactions can yield a variety of products that may have further applications in research.

Biology

This compound is being investigated as a biochemical probe due to its potential interactions with biological targets. It may modulate enzyme activities or receptor functions, influencing various cellular pathways. Notably, compounds with similar structures have demonstrated inhibition of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases.

Potential biological targets include:

- Histone Deacetylases (HDACs) : Inhibition of these enzymes could lead to therapeutic effects in cancer treatment.

- Wnt Signaling Pathway : Compounds that restore Wnt signaling disrupted by negative regulators like Notum are being explored for their therapeutic potential.

Medicine

Pharmacological studies indicate that this compound may exhibit significant antitumor activity by inducing cell cycle arrest and apoptosis in tumor cells. Additionally, it shows promise for neuroprotective effects by modulating pathways related to neurodegeneration.

Inhibition of HDAC6

A study highlighted that derivatives containing difluoromethyl groups exhibit high selectivity for HDAC6 over other isoforms. This selectivity suggests that compounds like this compound could be developed as targeted therapies with reduced side effects compared to non-selective HDAC inhibitors.

Restoration of Wnt Signaling

Research into small-molecule inhibitors has shown that oxadiazole-containing compounds can restore Wnt signaling disrupted by Notum. This finding underscores the potential of similar compounds in therapeutic applications for diseases where Wnt signaling plays a critical role.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs are HIV entry inhibitors reported in and , which share the oxalamide scaffold but differ in substituents:

Key Observations :

- Thiophene vs.

- Cyclopropane vs. Piperidine/Pyrrolidine : The cyclopropyl group introduces steric constraints that could limit rotational freedom, enhancing target specificity. In contrast, piperidine/pyrrolidine rings in analogs 13, 14, and 22 may improve solubility but increase metabolic vulnerability.

- Fluorine Substitution: The 3,4-difluorophenyl group (shared with compound 22) likely enhances binding affinity via hydrophobic and electrostatic interactions compared to non-fluorinated analogs like compound 13 .

Pharmacokinetic and Metabolic Considerations

While direct data for the target compound are unavailable, insights from on oxalamide derivatives suggest:

- Metabolic Pathways : Hydroxylation, demethylation, and glucuronidation are common metabolic routes for related compounds. The target compound’s cyclopropane and thiophene groups may slow metabolism compared to piperidine/thiazole-containing analogs, improving bioavailability.

Q & A

Q. What synthetic routes are recommended for synthesizing N1-(3,4-difluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the 3,4-difluorophenylamine and (1-(thiophen-2-yl)cyclopropyl)methylamine. A key step is the oxalyl chloride-mediated coupling of these amines under inert conditions. Optimization includes:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate connectivity of the difluorophenyl, cyclopropyl, and thiophene moieties .

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-APCI+) confirms molecular weight (e.g., observed m/z 439.19 for [M+H]+) .

- HPLC : Purity assessment (>97% via reverse-phase C18 columns) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers; solubility can be enhanced via co-solvents (e.g., PEG-400) .

- Stability : Stable at –20°C under inert atmospheres; susceptible to hydrolysis in acidic/basic conditions. Monitor via stability-indicating HPLC .

Q. Which in vitro assays are recommended for initial biological activity evaluation?

- Methodological Answer :

- Antiviral Assays : HIV-1 entry inhibition using pseudotyped virus models (IC₅₀ determination) .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to calculate selectivity indices .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store lyophilized powder at –80°C under argon. For working solutions, use anhydrous DMSO (sealed with molecular sieves) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to targets like HIV-1 envelope glycoproteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the CD4-binding site. Validate with mutagenesis data .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns trajectories in GROMACS) to assess hydrogen bonding with residues like Asp368 .

Q. How can SAR studies elucidate the role of the difluorophenyl and thiophen-cyclopropylmethyl groups?

- Methodological Answer :

- Analog Synthesis : Replace difluorophenyl with monofluoro or methyl groups; modify cyclopropane ring size .

- Bioactivity Testing : Compare IC₅₀ values across analogs to map pharmacophore requirements .

Q. What strategies resolve contradictions between antiviral activity and cytotoxicity profiles?

- Methodological Answer :

- Orthogonal Assays : Confirm antiviral effects via RT-qPCR (viral RNA quantification) and rule out nonspecific cytotoxicity .

- Metabolic Profiling : Use hepatic microsomes to identify toxic metabolites; adjust substituents to reduce off-target effects .

Q. How can metabolic stability and drug-drug interaction risks be assessed?

- Methodological Answer :

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Plasma Stability Tests : Incubate compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .

Q. What mechanistic studies differentiate direct antiviral effects from immunomodulatory contributions?

- Methodological Answer :

- Knockout Models : Use CRISPR-edited cells lacking CD4 receptors to isolate direct antiviral mechanisms .

- Cytokine Profiling : Multiplex ELISA to assess IFN-γ or IL-6 modulation during treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.